6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
Molecular Formula |
C16H16ClN5 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16ClN5/c17-12-6-4-11(5-7-12)13-8-9-15-19-20-16(22(15)21-13)14-3-1-2-10-18-14/h4-9,14,18H,1-3,10H2 |
InChI Key |
WUACSLUSLZPQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination and Oxidation of Dihydropyridazinone
A 283 g portion of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is suspended in acetic acid and treated with bromine (227 g in 300 mL acetic acid) at 65–70°C. The mixture is stirred for 3 hours, cooled, and poured into ice to precipitate 6-(4-chlorophenyl)-3(2H)-pyridazinone (m.p. 269–272°C). Subsequent chlorination with phosphorus oxychloride yields 6-(4-chlorophenyl)-3-chloropyridazine (m.p. 202–204°C).
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Bromine stoichiometry | 1:1 molar ratio |
| Solvent | Acetic acid |
| Temperature | 65–70°C |
| Yield | 85–90% |
Alternative Coupling with Aryl Aldehydes
3,6-Dihydrazinopyridazine reacts with 4-chlorobenzaldehyde in a solvent-free, one-pot reaction using iodobenzene diacetate (IBD) as an oxidant. Grinding at room temperature for 30 minutes yields 3,6-bis-(4-chlorophenylidenehydrazino)pyridazine, which undergoes oxidative cyclization to form the pyridazine core.
Triazolo Ring Formation Strategies
Cyclocondensation with Piperidine Derivatives
6-(4-Chlorophenyl)-3-chloropyridazine reacts with piperidin-2-ylhydrazine in refluxing ethanol. The hydrazine group attacks the chlorinated position, followed by intramolecular cyclization under acidic conditions (HCl, 80°C) to form the triazolo ring.
Optimization Insights:
Multicomponent Oxidative Cyclization
A one-pot synthesis combines 3,6-dihydrazinopyridazine, 4-chlorobenzaldehyde, and piperidine-2-carboxaldehyde in the presence of IBD. The reaction proceeds via:
-
Hydrazone formation between aldehydes and hydrazine.
-
Oxidative cyclization by IBD to construct the triazolo ring.
Advantages:
Functionalization of the Piperidine Moiety
Reductive Amination Approach
Piperidine-2-carbaldehyde is condensed with ammonium acetate and sodium cyanoborohydride in methanol to yield piperidin-2-ylamine. This intermediate is coupled to the pyridazine core via nucleophilic aromatic substitution.
Direct Incorporation via Grignard Reaction
A Grignard reagent derived from 2-bromopiperidine reacts with 6-(4-chlorophenyl)-3-nitropyridazine. Subsequent reduction of the nitro group (H₂/Pd-C) and cyclization (POCl₃) affords the target compound.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bromination/Cyclization | 75 | 95 | High regioselectivity | Requires toxic bromine |
| Multicomponent IBD | 88 | 97 | Solvent-free, rapid | Limited substrate flexibility |
| Reductive Amination | 68 | 90 | Mild conditions | Multi-step purification |
Mechanistic Insights and Spectral Validation
Cyclization Mechanism
The triazolo ring forms via a six-membered transition state during oxidative cyclization, as evidenced by DFT calculations. IBD abstracts a hydride, facilitating dehydrogenation and ring closure.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.55 (d, J = 8.5 Hz, 2H, Ar-H), 4.15 (m, 1H, piperidine-H), 3.02 (t, J = 10 Hz, 2H, piperidine-H).
-
HRMS (ESI): m/z 353.0921 [M+H]⁺ (calc. 353.0924).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow reactors for bromination and cyclization steps enhances throughput. A pilot-scale setup achieves 92% yield with a residence time of 15 minutes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-2-yl group.
Reduction: Reduction reactions could be used to modify the triazolopyridazine core or the chlorophenyl group.
Substitution: The chlorophenyl group may participate in further substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Pharmacological Activities
Research indicates that derivatives of triazolo-pyridazines exhibit a wide range of biological activities:
- Anticancer Activity : A study highlighted the synthesis of several triazolo-pyridazine derivatives that demonstrated significant antiproliferative effects against various cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The compound with a 3-amino-4-methoxyphenyl moiety showed IC50 values comparable to established anticancer agents like colchicine (CA-4) .
- Antitubulin Agents : Certain triazolo-pyridazines have been identified as antitubulin agents, inhibiting tubulin polymerization. This mechanism is crucial for the development of new cancer therapies .
- Anti-inflammatory Properties : The compound's structural analogs have exhibited anti-inflammatory effects. For instance, studies on pyridazine derivatives indicated their potential as anti-inflammatory agents without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be influenced by:
- Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring can significantly alter the potency and selectivity of these compounds against specific cancer cell lines .
- Piperidine Moiety : The presence of the piperidine group contributes to the compound's ability to interact with biological targets effectively, enhancing its pharmacological profile .
Case Studies
- Antiproliferative Activity : In a comparative study of various triazolo-pyridazine compounds, one derivative exhibited IC50 values as low as 0.008 μM against A549 cells. This suggests a strong potential for further development as an anticancer drug .
- Mechanistic Studies : Experiments demonstrated that certain derivatives inhibited tubulin polymerization effectively. This property was confirmed through immunostaining assays, indicating that these compounds could disrupt microtubule dynamics in cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Triazolo[4,3-b]pyridazine Core
Key analogs differ in substituents at positions 3 and 6, which critically influence bioactivity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural analogs and their substituents
Key Structural Insights
- Halogen Substitution : The 4-chlorophenyl group in the target compound balances electronic and steric effects, unlike 2,4-dichlorophenyl analogs, which may exhibit off-target interactions due to increased halogen density .
- Piperidine vs. Aromatic Substituents : Piperidine at position 3 (target compound) provides a basic nitrogen for hydrogen bonding, whereas phenyl or sulfanyl groups (e.g., ) prioritize hydrophobic interactions.
- Heteroaromatic vs. Aliphatic Chains : Thienyl () or indolyl () groups at position 6 enhance π-π stacking in enzyme active sites, contrasting with aliphatic chains (e.g., acetylacetone derivatives in ) that improve solubility but reduce affinity.
Structure-Activity Relationship (SAR) Analysis
Impact on Enzyme Inhibition
- BRD4 Bromodomain Inhibition : Derivatives like compound 5 (from ) with trifluoromethyl or methyl groups at position 3 show IC50 values <1 μM, while the target compound’s piperidine group may reduce potency due to steric hindrance .
- PDE4 Selectivity : The target compound’s 4-chlorophenyl group aligns with PDE4 inhibitors (e.g., compound 18 in ), which require planar aromatic systems for binding. Piperidine’s flexibility may compromise selectivity compared to rigid catechol diethers .
Pharmacokinetic Properties
- LogP and Solubility : Sulfanyl or methoxy groups (e.g., ) lower logP (2.8–3.1) compared to the target compound (logP ~3.5), improving aqueous solubility but reducing blood-brain barrier penetration.
- Metabolic Stability : Piperidine’s susceptibility to CYP450 oxidation contrasts with stable methyl or trifluoromethyl groups (e.g., ), suggesting the target compound may require prodrug strategies.
Table 2: Bioactivity profiles of selected analogs
Biological Activity
6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound recognized for its potential biological activities. This compound features a unique 1,2,4-triazolo[4,3-b]pyridazine core, which is characterized by a nitrogen-rich structure that enhances its interaction with biological targets. The presence of the 4-chlorophenyl and piperidine substituents contributes to its diverse pharmacological properties.
Chemical Structure
The chemical formula for this compound is , and it is classified under specialty materials due to its unique structural characteristics.
Biological Activities
Research indicates that compounds containing the 1,2,4-triazolo[4,3-b]pyridazine framework exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth.
- Anticancer Properties : Studies have highlighted its efficacy against several cancer cell lines.
Case Studies and Findings
-
Inhibition of c-Met Kinase :
A study evaluated derivatives of triazolo-pyridazine for their inhibitory activity against c-Met kinase. The most promising derivative exhibited significant cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of , , and , respectively . This suggests that the compound could serve as a lead in developing targeted cancer therapies. -
Cytotoxicity Evaluation :
The cytotoxic effects were assessed using the MTT assay against various cell lines including LO2 (normal human hepatocytes). The results indicated moderate cytotoxicity across tested compounds, reinforcing the need for further optimization to enhance selectivity and potency .
Structure-Activity Relationship (SAR)
The structural features of 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine allow it to interact effectively with biological targets. The chlorophenyl group may enhance lipophilicity and binding affinity to specific receptors or enzymes involved in disease progression.
Applications
The applications of this compound extend across various fields:
- Pharmaceutical Development : As a potential lead compound targeting infections and cancers.
- Biological Research : Used as a tool compound to elucidate mechanisms of action for similar structures.
- Chemical Probes : In studies involving receptor interactions and signaling pathways.
Comparative Analysis
A comparison with similar compounds reveals that the unique combination of substituents in 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine may enhance its bioactivity and selectivity towards specific targets .
| Compound Name | Structure Type | Notable Activity | IC50 Values |
|---|---|---|---|
| Compound 12e | Triazolo-pyridazine | c-Met kinase inhibition | A549: 1.06 μM |
| Compound X | Similar structure | Anticancer activity | TBD |
Q & A
Q. What are the recommended synthetic routes for 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core. Key steps include:
- Cyclization : Reacting hydrazide derivatives with chloroazines under reflux conditions using phosphorus oxychloride (POCl₃) as a dehydrating agent to form the triazole ring .
- Substitution : Introducing the 4-chlorophenyl and piperidinyl groups via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling can attach aromatic substituents .
- Purification : Column chromatography or recrystallization is used to isolate the product. Reaction yields depend on solvent choice (e.g., DMF or THF) and temperature control (60–120°C) .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify substituent positions and mass spectrometry (MS) for molecular weight confirmation .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended) .
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry, as demonstrated for analogous triazolopyridazines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazolopyridazine core?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .
- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) reduces side reactions during ring closure .
- Data-Driven Adjustments : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. of POCl₃) to maximize conversion .
Q. What strategies are effective in resolving contradictory bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolic Stability Testing : Assess hepatic metabolism using microsomal assays to identify rapid degradation pathways .
- Formulation Adjustments : Incorporate pharmacokinetic enhancers (e.g., cyclodextrins) to improve bioavailability .
- Structural Analog Comparison : Compare with derivatives like 6-(3,4-dimethoxyphenyl)-3-methyl-triazolo[4,3-b]pyridazine to isolate substituent effects on activity .
Q. How to design analogs to enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- SAR Studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 3,4-dichlorophenyl) and evaluate binding affinity via molecular docking .
- Functional Group Isosteres : Replace the piperidinyl group with morpholine or azetidine to alter steric and electronic interactions .
- Selectivity Profiling : Use kinase inhibition panels to identify off-target interactions and refine substituent geometry .
Safety and Handling Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
